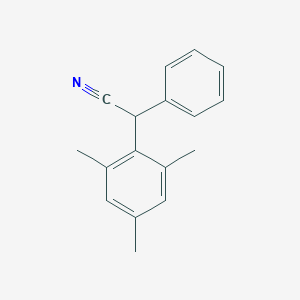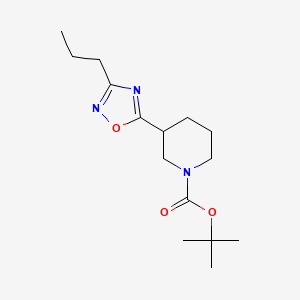
Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate” is a chemical compound. It belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular formula of this compound is C15H25N3O3. The average mass is 295.377 Da and the monoisotopic mass is 295.189606 Da .Scientific Research Applications
Synthesis and Characterization
- A study focused on synthesizing a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, demonstrating the synthesis process, characterization, and crystal structure of the compound. The research highlighted its potential application in biological activities, particularly its moderate anthelmintic activity and weak antibacterial properties (Sanjeevarayappa et al., 2015).
Role in Biological Activities
- The compound's relevance to biologically active compounds like crizotinib was explored in a study focusing on a structurally similar compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. This research indicated its importance as an intermediate in the synthesis of various bioactive compounds (Kong et al., 2016).
Potential in Antitumor Activity
- A study synthesized natural product analogs containing the 1,2,4-oxadiazole ring, similar to the compound , showing promising antitumor activity against a panel of cell lines. This suggests the potential of such compounds in cancer treatment (Maftei et al., 2013).
Application in Nociceptin Antagonists
- Research into the asymmetric synthesis of a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, revealed its use as an intermediate for nociceptin antagonists, highlighting its relevance in the development of therapeutic agents (Jona et al., 2009).
Intermediate in Anticancer Drugs
- Another study synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This underlines the significance of such compounds in the pharmaceutical industry, particularly in cancer treatment (Zhang et al., 2018).
Fungicidal Activity
- Novel compounds including tert-butyl in their structure were synthesized and demonstrated moderate to excellent fungicidal activity against certain pathogens. This indicates the compound's potential in agricultural applications (Mao et al., 2013).
Metabolic Studies
- A study on the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor, structurally similar to the compound , revealed insights into the metabolic pathways and potential therapeutic applications of such compounds (Yoo et al., 2008).
properties
IUPAC Name |
tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-5-7-12-16-13(21-17-12)11-8-6-9-18(10-11)14(19)20-15(2,3)4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEBEMVAMPWQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CCCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144170 | |
| Record name | 1,1-Dimethylethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate | |
CAS RN |
902837-23-4 | |
| Record name | 1,1-Dimethylethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





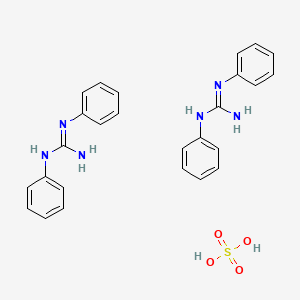


![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)
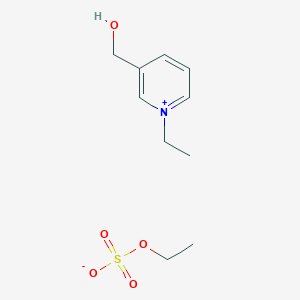
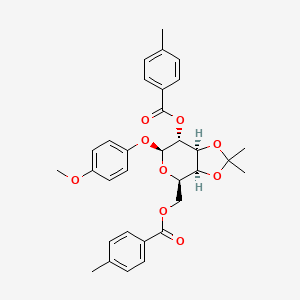
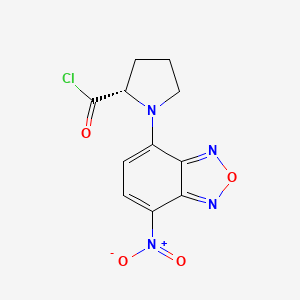

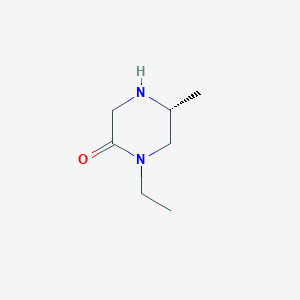
![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)
